2-Fluoro-6-pyridin-4-yl-phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
2-fluoro-6-pyridin-4-ylphenol |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-9(11(10)14)8-4-6-13-7-5-8/h1-7,14H |
InChI Key |
NZKYXGWUUCSONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Fluoro 6 Pyridin 4 Yl Phenol and Its Derivatives
Established Synthetic Pathways for the Core Structure
The construction of the 2-fluoro-6-(pyridin-4-yl)phenol backbone relies on established organic chemistry reactions that facilitate the formation of a carbon-carbon bond between a phenol (B47542) and a pyridine (B92270) ring.
Direct Coupling Methodologies (e.g., Suzuki-Miyaura Coupling for C-C bond formation)
The Suzuki-Miyaura coupling is a cornerstone reaction in organic synthesis for forming C-C bonds. nih.gov This palladium-catalyzed cross-coupling reaction typically involves an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com For the synthesis of 2-Fluoro-6-pyridin-4-yl-phenol, this could involve the reaction of a suitably protected 2-fluoro-6-halophenol with 4-pyridinylboronic acid, or conversely, 4-halopyridine with a boronic acid derivative of 2-fluorophenol.
The general mechanism for Suzuki coupling proceeds through a catalytic cycle involving three main steps:
Oxidative Addition: The palladium(0) catalyst adds to the organic halide, forming a Pd(II) complex. nih.govyoutube.com
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically assisted by a base. nih.govyoutube.com
Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst. nih.govyoutube.com
While highly effective, the Suzuki-Miyaura reaction of 2-substituted pyridyl nucleophiles can be challenging due to the potential for slow transmetalation and decomposition of the heteroaryl boron reagent. nih.gov Overcoming these challenges often requires careful selection of catalysts, ligands, and reaction conditions. nih.govnih.gov For instance, catalysts based on palladium with electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance reactivity. libretexts.org Recent advancements have also explored the use of phenol derivatives as electrophilic partners, although this requires activation of the phenolic hydroxyl group into a better leaving group, such as a triflate or tosylate. nih.gov
Table 1: Key Components in Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis
| Component | Role | Examples |
| Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ libretexts.orgnih.govnih.gov |
| Ligand | Stabilizes and activates the catalyst | Phosphine ligands (e.g., PPh₃, RuPhos), N-heterocyclic carbenes libretexts.orgclaremont.edu |
| Organoboron Reagent | Source of one aryl group | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) claremont.eduresearchgate.net |
| Organic Halide | Source of the other aryl group | Aryl iodides, bromides, chlorides, or triflates nih.govlibretexts.org |
| Base | Promotes transmetalation | K₂CO₃, Cs₂CO₃, KF nih.gov |
| Solvent | Provides the reaction medium | Dioxane, Toluene, DMF nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Approaches on Halogenated Precursors
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway where a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). openstax.orgmasterorganicchemistry.com
In the context of this compound synthesis, an SNAr approach could be envisioned in two ways:
Reaction of a dihalogenated phenol (e.g., 2,6-difluorophenol (B125437) or 2-fluoro-6-chlorophenol) with a pyridine-based nucleophile. The electron-withdrawing nature of the pyridine ring can activate an attached nucleophile.
Reaction of a halogenated pyridine (e.g., 4-chloropyridine) with a fluorophenol nucleophile. Pyridine itself is particularly reactive towards nucleophilic substitution, especially at the 2- and 4-positions, as the nitrogen atom can effectively stabilize the intermediate negative charge. wikipedia.orgyoutube.com
The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to SN2 reactions. masterorganicchemistry.comsci-hub.se This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored by the high electronegativity of fluorine that polarizes the C-F bond. sci-hub.se The reaction is also highly dependent on the solvent and the nature of the nucleophile. researchgate.net
Multi-Step Synthesis from Substituted Phenols and Pyridines
Complex molecules are often constructed via multi-step synthetic sequences. For this compound, a plausible route would involve the de novo synthesis of the pyridine ring or the modification of pre-existing, simpler starting materials. acs.org
A general multi-step approach could begin with a commercially available substituted phenol, such as 2-fluorophenol. This starting material could then undergo a series of reactions, such as halogenation at the 6-position, to introduce a suitable leaving group for a subsequent cross-coupling reaction like the Suzuki-Miyaura coupling with a 4-pyridinylboron reagent. researchgate.net Alternatively, a synthetic sequence could involve the preparation of a key intermediate, such as 2-fluoro-6-nitroaniline, which can then be further modified. nih.gov Such multi-step processes allow for the controlled and sequential introduction of the required functional groups to build the final target structure.
Synthesis of Closely Related Analogues and Precursors
The synthesis of derivatives and precursors of this compound often involves different chemical transformations, such as condensation reactions to form Schiff bases or the direct functionalization of the phenol and pyridine rings.
Condensation Reactions for Pyridine Schiff Base Derivatives (e.g., 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol)
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. stmjournals.com Pyridine derivatives containing an amino or a formyl group are common substrates for these reactions, yielding pyridine-based Schiff bases which are of significant interest as ligands and bioactive molecules. researchgate.netopenresearchlibrary.orgresearchgate.net
The synthesis of 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol is a direct example of this methodology. It can be prepared by stirring a mixture of 3-fluoro-salicylaldehyde (2-hydroxy-3-fluorobenzaldehyde) and 2-aminopyridine (B139424) in a solvent like methanol (B129727) at room temperature. nih.gov The resulting Schiff base is an almost planar molecule, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. nih.govnih.gov
Similarly, the synthesis of (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol would involve the condensation of 3-fluoro-salicylaldehyde with 3,4-diaminopyridine. The reaction would likely proceed by the attack of one of the amino groups of the diaminopyridine on the aldehyde carbonyl group, followed by dehydration to form the imine linkage.
Table 2: Synthesis of a Pyridine Schiff Base Derivative
| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |
| 3-Fluoro-salicylaldehyde | Pyridin-2-amine | 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol | Condensation | nih.gov |
Functionalization of Pyridine and Phenol Moieties
The functionalization of the core this compound structure allows for the creation of a library of related analogues. Both the pyridine and phenol rings can be subjected to various chemical modifications.
The phenol moiety is activated towards electrophilic aromatic substitution due to the electron-donating hydroxyl group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially introduce new substituents onto the phenolic ring, with the position of substitution directed by the existing fluoro and pyridinyl groups. The hydroxyl group itself can be functionalized, for example, through etherification or esterification. nih.gov
The pyridine moiety can also be functionalized. While the pyridine ring is generally electron-deficient and less susceptible to electrophilic substitution than benzene (B151609), it can undergo nucleophilic substitution, particularly if additional activating groups are present. sci-hub.senih.gov Substituents already on the pyridine ring can also be modified. For instance, a cyano group could be hydrolyzed to a carboxylic acid, or a nitro group reduced to an amine, providing handles for further derivatization. acs.orgnih.gov The synthesis of pyridine-dicarboxamide derivatives, for example, often starts from pyridine-2,6-dicarboxylic acid, which is converted to the corresponding acyl chloride before reaction with an amine. mdpi.com
Derivatization Strategies via Late-Stage Functionalization
Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry and materials science, enabling the direct modification of complex molecules to rapidly generate analogues with improved properties. For a scaffold such as this compound, LSF offers pathways to derivatize the molecule at several key positions, including the phenolic hydroxyl group, the electron-rich phenol ring, and the pyridine moiety. These strategies bypass the need for de novo synthesis for each new derivative, thus accelerating the discovery process. Key LSF approaches applicable to this scaffold include directed metallation, cross-coupling reactions of the phenol, and functionalization of the pyridine ring.
One of the most direct methods for functionalizing the phenol ring is through deprotonation to form a potent nucleophile. The acidity of the phenolic proton allows for metallation, which can then be followed by quenching with an electrophile. Research on related 2-(pyridyl)phenol systems has shown that deprotonation using strong bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to lithiation at specific positions, guided by the directing effects of the existing substituents. nih.gov For instance, in 2-(2-methoxyphenyl)pyridine, lithiation occurs at the C6' position of the phenyl ring. nih.gov This approach allows for the introduction of a variety of functional groups at positions ortho to the hydroxyl group.
The phenolic hydroxyl group itself serves as a handle for derivatization. While classic etherification or esterification reactions are straightforward, more advanced LSF techniques can activate the C-O bond for cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura coupling of phenols, for example, can be achieved through in situ activation. mdpi.com This involves converting the phenol to a reactive intermediate, such as a tosylate, which then participates in the catalytic cycle. A study demonstrated that using tosyl fluoride (B91410) (TsF) as an activator in the presence of a nickel catalyst allows for the direct coupling of phenols with boronic acids. mdpi.com This method is highly practical as it avoids the isolation of the intermediate tosylate. The reaction conditions are generally tolerant of various functional groups.
Table 1: Nickel-Catalyzed Suzuki Coupling of Phenols via In Situ Activation
| Phenol Partner | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Hydroxyacetophenone | Phenylboronic acid | trans-NiCl(o-Tol)(PCy3)2/2PCy3 | K3PO4·3H2O | THF/H2O | 92 |
| 4-tert-Butylphenol | Phenylboronic acid | trans-NiCl(o-Tol)(PCy3)2/2PCy3 | K3PO4·3H2O | THF/H2O | 95 |
| 4-Methoxyphenol | 4-Methylphenylboronic acid | trans-NiCl(o-Tol)(PCy3)2/2PCy3 | K3PO4·3H2O | THF/H2O | 89 |
| 1-Naphthol | Phenylboronic acid | trans-NiCl(o-Tol)(PCy3)2/2PCy3 | K3PO4·3H2O | THF/H2O | 96 |
Data sourced from a study on SuFEx enabled, nickel/phosphine catalyzed Suzuki coupling of phenols. mdpi.com
The pyridine ring within the this compound structure offers additional opportunities for LSF. A notable strategy involves a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). acs.org This method allows for the functionalization of the pyridine ring at the position alpha to the nitrogen. The initial C-H fluorination can be achieved using reagents like AgF2, creating a 2-fluoropyridine (B1216828) derivative. The newly installed fluorine atom then acts as a leaving group in a subsequent SNAr reaction, allowing for the introduction of a wide array of nucleophiles under relatively mild conditions. acs.org This two-step sequence effectively achieves the C-H functionalization of the pyridine ring.
Table 2: Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridines
| Nucleophile | Product Type | Conditions |
|---|---|---|
| R-OH / K2CO3 | Alkoxy-pyridine | DMF, 25-80 °C |
| Ar-OH / K2CO3 | Aryloxy-pyridine | DMF, 25-80 °C |
| R-NH2 | Amino-pyridine | NMP, 120 °C |
| N-Heterocycles (e.g., pyrazole) | N-Aryl-heterocycle | K2CO3, DMF, 80 °C |
| KCN | Cyano-pyridine | 18-crown-6, MeCN, 80 °C |
| R-SH / K2CO3 | Thioether-pyridine | DMF, 25 °C |
This table summarizes various nucleophiles successfully used in the SNAr of 2-fluoroheteroarenes, demonstrating the versatility of this LSF method. acs.org
Furthermore, the pyridine ring can undergo transformations such as hydrogenation. The selective reduction of fluoropyridines to the corresponding fluorinated piperidines can be accomplished using heterogeneous catalysts like palladium on carbon. acs.org This transformation is significant as it converts the flat, aromatic pyridine ring into a three-dimensional, saturated piperidine (B6355638) core, which can drastically alter the molecule's pharmacological profile. This process has been shown to be chemoselective, leaving other aromatic systems, such as a benzene ring, intact. acs.org
Advanced Spectroscopic and Structural Characterization of 2 Fluoro 6 Pyridin 4 Yl Phenol and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 2-Fluoro-6-pyridin-4-yl-phenol. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be elucidated.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the different proton environments in the molecule. The aromatic region would be particularly complex due to the presence of two coupled ring systems.
The protons on the pyridinyl ring are expected to appear at lower field (higher ppm values) compared to those on the phenolic ring, owing to the electron-withdrawing nature of the nitrogen atom. The protons ortho to the nitrogen (at the 2' and 6' positions of the pyridine (B92270) ring) would likely resonate as a doublet, while the protons meta to the nitrogen (at the 3' and 5' positions) would also appear as a doublet.
For the phenolic ring, the protons would exhibit splitting patterns influenced by both the fluorine and the hydroxyl substituents. The proton ortho to the hydroxyl group is expected to show a characteristic chemical shift, which can be influenced by solvent and hydrogen bonding. The coupling between the fluorine atom and the adjacent protons (³JHF) would result in additional splitting of the signals for the protons on the fluorinated ring. In related fluorinated phenol (B47542) compounds, the chemical shifts for the aromatic protons typically range from 6.5 to 7.5 ppm. rsc.org For instance, in phenol itself, the aromatic protons resonate between 6.7 and 7.3 ppm. docbrown.info
Expected ¹H NMR Data for this compound based on Analogues
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Phenolic OH | 4.5 - 6.0 | singlet (broad) | - |
| Phenolic CH (ortho to OH) | 6.8 - 7.2 | multiplet | - |
| Phenolic CH (meta to OH) | 6.7 - 7.1 | multiplet | - |
| Pyridinyl CH (ortho to N) | 8.5 - 8.8 | doublet | ~5-6 |
| Pyridinyl CH (meta to N) | 7.5 - 7.8 | doublet | ~5-6 |
Note: Expected values are based on data from analogous compounds like phenol, 2-fluorophenol, and substituted pyridines. rsc.orgdocbrown.infochemicalbook.com Actual values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.
The carbon atom attached to the fluorine (C-F) is expected to exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-280 Hz, and its chemical shift would be significantly influenced by the fluorine's electronegativity. jeol.com In fluorinated biphenyl (B1667301) compounds, the C-F signal is prominent. nih.gov The carbons adjacent to the C-F bond will also show smaller two-bond couplings (²JCF). The carbon atom bonded to the hydroxyl group (C-OH) would appear in the range of 150-160 ppm, similar to what is observed for phenol. docbrown.info
The carbon atoms of the pyridinyl ring would have chemical shifts characteristic of aromatic heterocyclic systems. The carbons ortho and para to the nitrogen atom are typically deshielded and appear at lower field, while the meta carbons are found at a relatively higher field.
Expected ¹³C NMR Data for this compound based on Analogues
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected ¹JCF (Hz) |
| C-F (Phenolic) | 155 - 165 | 240 - 280 |
| C-OH (Phenolic) | 150 - 160 | - |
| C-C (Phenolic) | 115 - 140 | - |
| C-N (Pyridinyl) | 148 - 152 | - |
| C-C (Pyridinyl) | 120 - 145 | - |
| C-ipso (Pyridinyl) | 135 - 145 | - |
Note: Expected values are based on data from analogous compounds like phenol, 2-fluorophenol, and substituted pyridines. nih.govdocbrown.infochemicalbook.comrsc.org Actual values may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal is dependent on its electronic environment. For aromatic fluorides, the chemical shifts typically appear in a range of -100 to -140 ppm relative to a standard like CFCl₃. ucsb.edu The precise chemical shift can provide insights into the electronic effects of the substituents on the phenyl ring.
The fluorine signal would be split by the neighboring protons, exhibiting coupling constants (JHF) that are valuable for structural assignment. The three-bond coupling (³JHF) to the ortho proton is typically in the range of 8-10 Hz, while the four-bond coupling (⁴JHF) to the meta proton is smaller, around 4-6 Hz.
Expected ¹⁹F NMR Data for this compound
| Parameter | Expected Value |
| Chemical Shift (δ, ppm vs CFCl₃) | -110 to -130 |
| Multiplicity | Doublet of doublets |
| ³JHF (Hz) | 8 - 10 |
| ⁴JHF (Hz) | 4 - 6 |
Note: Expected values are based on general data for fluoroaromatic compounds. ucsb.edunih.gov Actual values may vary.
Advanced 2D NMR Techniques (DEPT, HHCOSY, TOCSY)
To definitively assign all proton and carbon signals, advanced 2D NMR experiments are invaluable.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. In the case of this compound, it would confirm the presence of CH groups in the aromatic rings.
HHCOSY (Homonuclear Correlation Spectroscopy): A HHCOSY spectrum would reveal proton-proton coupling networks within the molecule. It would clearly show the correlations between adjacent protons on the phenolic ring and on the pyridinyl ring, aiding in the assignment of the individual aromatic protons.
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would identify all protons within a spin system. This would be particularly useful to confirm the assignments of all the protons belonging to the phenolic ring and separately, all the protons of the pyridinyl ring.
These 2D NMR techniques, in conjunction with ¹H, ¹³C, and ¹⁹F NMR, provide a powerful toolkit for the complete and unambiguous structural elucidation of this compound. nih.gov
Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for probing the molecular vibrations and bonding characteristics of this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit a series of characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups. arxiv.orgnih.gov
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl (O-H) group. The broadness of this peak is due to intermolecular hydrogen bonding.
Aromatic C-H Stretch: Sharp peaks in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.
C=C and C=N Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl and pyridinyl rings, as well as the carbon-nitrogen double bond in the pyridine ring, are expected to appear as a series of sharp bands in the 1400-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the phenolic C-O bond typically gives rise to a strong absorption band in the 1200-1300 cm⁻¹ region.
C-F Stretch: A strong and characteristic absorption band for the C-F stretching vibration is expected in the 1100-1250 cm⁻¹ region. nih.gov
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the 650-900 cm⁻¹ region, and the pattern of these bands can provide information about the substitution pattern of the aromatic rings.
Analysis of these vibrational frequencies, in conjunction with computational studies, can provide detailed insights into the molecular structure, bond strengths, and intermolecular interactions of this compound. nih.gov
Expected FTIR Data for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |
| C=C/C=N Aromatic Stretch | 1400 - 1600 | Medium to Strong, Sharp |
| C-O Stretch (phenolic) | 1200 - 1300 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| Aromatic C-H Bend | 650 - 900 | Strong |
Note: Expected values are based on data from analogous compounds like phenol and substituted pyridines. nist.govrsc.org Actual values may vary.
Raman Spectroscopy
Raman spectroscopy offers a detailed view of the vibrational modes within a molecule, providing a fingerprint of its structural characteristics. For phenolic compounds, Fourier Transform (FT)-Raman spectroscopy is particularly effective as it minimizes fluorescence interference and delivers high-frequency precision. wallonie.be The analysis of various phenolic compounds, including hydroxybenzoic and hydroxycinnamic acids and flavonoids, reveals distinct spectral bands that allow for their characterization and differentiation. wallonie.be Key spectral regions for differentiating phenolic compounds are found around 1600-1699 cm⁻¹, 1300-1400 cm⁻¹, and below 200 cm⁻¹.
In the context of pyridine and its derivatives, Raman spectroscopy has been instrumental in studying hydrogen bond formation. ias.ac.in For instance, the interaction of pyridine with proton donors like phenol leads to noticeable shifts in the Raman frequencies, indicating the formation of N---H hydrogen bonds. ias.ac.in The ring breathing mode of the pyridine ring is a prominent feature, often observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net Theoretical studies on monohalogenated phenols using density functional theory (DFT) have further refined the vibrational assignments of various modes. nih.gov
A study on pyridine-α-hydroxymethyl biphenyl phosphine (B1218219) oxide isomers using FT-Raman spectroscopy and DFT calculations identified the most stable structure as a dimer formed through intermolecular hydrogen bonds. nih.gov This highlights the importance of intermolecular interactions in the vibrational spectra of such compounds. The C-H stretching vibrations of the pyridine ring are typically observed in the 3090–3020 cm⁻¹ range. researchgate.net
Table 1: Key Raman Bands for Phenolic and Pyridine Compounds
| Compound Type | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Phenolic Compounds | Differentiating Bands | 1600-1699, 1300-1400, <200 | |
| Pyridine | Ring Breathing | ~1000, ~1030 | researchgate.net |
| Pyridine Derivatives | C-H Stretching | 3090-3020 | researchgate.net |
| Pyridine | C--N=C in-plane bending | 933 | ias.ac.in |
| Pyridine | C-N stretch | 1218 | ias.ac.in |
| Pyridine | C=N stretch | 1578 | ias.ac.in |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic transitions within a molecule. For fluorinated biphenyl compounds, UV-Vis spectroscopy has been used to elucidate their structures, with absorption maxima observed in the UV region. nih.govacs.org For example, 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl shows a maximum absorption (λ_max) at 256.4 nm in ethyl acetate. nih.govacs.org
The electronic spectra of pyridinium-phenanthridinium viologens reveal that the lowest energy absorption band around 400 nm arises from two distinct transitions. acs.org These transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily located on the phenanthridine (B189435) ring, to the lowest unoccupied molecular orbital (LUMO), which is mainly on the pyridine ring. acs.org This indicates a charge transfer character upon excitation. acs.org
The interaction between phenols and pyridine can be studied using UV-Vis spectroscopy, where the formation of hydrogen-bonded complexes influences the electronic transitions. researchgate.netacs.org The photophysical properties, including fluorescence quantum yields, can be determined using standard procedures, often with a reference compound like quinine (B1679958) sulfate. researchgate.net
Electronic transitions are generally categorized as n→π* and π→π. libretexts.org The n→π transitions, involving the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital, are typically less intense than π→π* transitions. libretexts.org Solvent effects can cause shifts in the absorption bands; a blue shift (to shorter wavelengths) is often seen for n→π* transitions in polar solvents, while a red shift (to longer wavelengths) is common for π→π* transitions. libretexts.org
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol, a related analogue, the crystal structure reveals an almost planar conformation stabilized by an intramolecular O—H···N hydrogen bond. nih.govnih.gov In the crystal lattice, molecules form inversion dimers through C—H···O hydrogen bonds. nih.govnih.gov
The crystal structure of other fluorinated biphenyl compounds has also been determined. nih.govacs.org For instance, 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl and 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone both crystallize in the monoclinic system with a P2₁/c space group. nih.govacs.org These studies highlight the role of intermolecular interactions, such as dipole-dipole forces, in the crystal packing. nih.gov The dihedral angle between the phenyl rings is a key conformational parameter. nih.govnih.gov
In a pyrrolizidine (B1209537) derivative containing a difluoro-biphenyl moiety, the difluoro-phenyl group is oriented at a significant angle to the rest of the molecule, and the crystal packing is influenced by N—H···O and C—H···O hydrogen bonds, as well as C—H···π interactions. nih.gov
Table 2: Crystallographic Data for 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₉FN₂O | nih.gov |
| Molecular Weight | 216.21 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 5.012 (1) | nih.gov |
| b (Å) | 19.764 (4) | nih.gov |
| c (Å) | 10.802 (2) | nih.gov |
| β (°) | 101.42 (3) | nih.gov |
| V (ų) | 1048.8 (4) | nih.gov |
| Z | 4 | nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular weight of pyridine is 79.10 g/mol , and its mass spectrum shows a prominent molecular ion peak. nist.gov For substituted phenols, mass spectrometry can be used to identify and quantify different derivatives. purdue.edu
In the analysis of newly synthesized fluorinated biphenyl compounds, their molecular weights were confirmed by mass spectrometry. For example, 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl has a molecular weight of 246.30 g/mol , and 3,4-difluoro-3′-nitro-1,1′-biphenyl has a molecular weight of 235.19 g/mol . nih.govacs.org The mass spectra of phthalocyanine (B1677752) complexes, which can be related to the study of large aromatic systems, have also been characterized to confirm their structure. researchgate.net
The fragmentation patterns observed in the mass spectrum provide valuable structural information. For pyridine, the electron ionization (EI) mass spectrum is well-documented and serves as a reference for its derivatives. nist.govmassbank.eu For more complex molecules, electrospray ionization (ESI) is a common technique, especially for polar compounds that are pre-ionized in solution. purdue.edu
Biological and Biomedical Research on 2 Fluoro 6 Pyridin 4 Yl Phenol Analogues
Antimicrobial Properties
Analogues of 2-Fluoro-6-pyridin-4-yl-phenol have been investigated for their potential to combat a range of microbial pathogens. The introduction of fluorine, a highly electronegative atom, can significantly alter properties such as lipophilicity and metabolic stability, which in turn can influence antimicrobial potency.
Antifungal Activity (e.g., against Cryptococcus spp.)
Cryptococcosis, a life-threatening fungal infection caused predominantly by Cryptococcus neoformans and Cryptococcus gattii, necessitates the development of new and effective antifungal agents due to limitations in current therapies. nih.gov Research into pyridine (B92270) Schiff bases derived from fluorinated phenols has shown promise in this area.
A study on two new pyridine Schiff bases, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) and (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2), revealed their potential antifungal effects. nih.gov The key structural feature of these compounds is a phenolic ring connected to a pyridine ring via an azomethine group. It was found that the di-fluorinated analogue, F1, exhibited clear antifungal activity against yeasts, while the mono-fluorinated F2 did not, highlighting that the substitution pattern on the phenolic ring is crucial for modulating biological activity. nih.gov The inclusion of these compounds in an epichlorohydrin-β-cyclodextrin polymer not only improved their solubility in aqueous media but also enhanced their antifungal activity. nih.gov
While direct studies on this compound are limited, research on related structures provides insights. For instance, biphenyl-2,6-diethanone derivatives have demonstrated antifungal properties against C. neoformans, with one compound showing a minimum inhibitory concentration (MIC80) of 50µg/ml and reducing key virulence factors like melanin (B1238610) and laccase activity. researchgate.net Other studies have identified various natural and synthetic compounds, such as liriodenine (B31502) and 1,5-diarylidene-4-piperidones, with fungicidal effects against clinical strains of Cryptococcus species, further underscoring the potential for developing novel anti-cryptococcal agents. nih.govpreprints.org
| Compound/Analogue Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | Yeasts (including Cryptococcus) | Exhibited clear antifungal activity. Activity enhanced by inclusion in a β-cyclodextrin polymer. | nih.gov |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) | Yeasts (including Cryptococcus) | Did not show antifungal activity, indicating the importance of the degree of fluorination. | nih.gov |
| Biphenyl-2,6-diethanone derivatives | Cryptococcus neoformans | Compound 1e had a MIC80 of 50µg/ml and reduced melanin and laccase activity. | researchgate.net |
| Liriodenine | C. neoformans & C. gattii complexes | Fungicidal effect with MICs ranging from 3.9 to 62.5 μg.mL-1. | nih.gov |
| 1,5-diarylidene-4-piperidones | Cryptococcus neoformans | A tetrabutoxy-substituted derivative showed potent activity with a MIC of 7.8 µM. | preprints.org |
Antibacterial Activity (Gram-positive and Gram-negative bacteria)
The antibacterial potential of fluorinated pyridinylphenol analogues has been explored, drawing from the known antimicrobial properties of phenolic compounds and fluorinated quinolones. nih.govfrontiersin.org While direct testing of this compound is not extensively reported, studies on structurally related compounds offer valuable information.
For example, metal complexes of N,N'-bis(4-hydroxyphenyl)pyridine-2,6-dicarboxamide have been synthesized and shown to possess antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis) bacteria. researchgate.net Notably, an iron(III) complex of this ligand demonstrated effects comparable to established antibiotics like Kanamycin and Tetracycline. researchgate.net
The influence of substitutions on the phenolic ring is critical. Studies on naturally occurring phenols like thymol (B1683141) and carvacrol (B1668589) have shown that adding an allyl group can increase potency against both Gram-positive (S. epidermidis) and Gram-negative (P. aeruginosa) planktonic cells. frontiersin.org This suggests that modifications to the phenol (B47542) ring of this compound could similarly modulate its antibacterial spectrum and efficacy. The general activity of flavonoids against Gram-negative bacteria has also been noted, although their efficacy can be variable. nih.gov
| Compound/Analogue Class | Bacterial Strains | Key Findings | Reference |
|---|---|---|---|
| Fe(OH2)3(L)3 (L = N,N'-bis(4-hydroxyphenyl)pyridine-2,6-dicarboxamide) | S. aureus (Gram+), P. aeruginosa, E. coli, P. mirabilis (Gram-) | Showed antibacterial effects comparable to Kanamycin and Tetracycline. | researchgate.net |
| Allyl derivatives of thymol and carvacrol | S. epidermidis (Gram+), P. aeruginosa (Gram-) | Increased potency against planktonic cells compared to parent compounds. | frontiersin.org |
| Gatifloxacin (a fluoroquinolone) | Gram-positive and Gram-negative bacteria | Active against a broad spectrum of bacteria. | nih.gov |
Antitubercular Activity
Tuberculosis remains a major global health challenge, driving the search for new therapeutic agents. Pyridine-containing compounds have historically been important in antitubercular drug discovery, with drugs like isoniazid (B1672263) and ethionamide (B1671405) featuring this scaffold. nih.gov The introduction of fluorine into potential drug candidates is a known strategy to enhance potency. nih.gov
While direct evaluation of this compound against Mycobacterium tuberculosis is not widely documented, research on related fluorinated and pyridine-containing scaffolds is informative. A study on fluorinated chalcones, pyridine-3-carbonitrile (B1148548), and 4H-pyran-3-carbonitrile derivatives identified several compounds with significant antitubercular activity. nih.gov One potent compound from the pyridine-3-carbonitrile series was found to be safe against a human normal liver cell line, suggesting selective activity against the mycobacterium. nih.gov
Other related heterocyclic systems, such as 2-pyrazolylpyrimidinones, have also been investigated as antitubercular agents, with structure-activity relationship studies highlighting the importance of hydrophobic substituents for potency. nih.gov These findings suggest that the this compound scaffold represents a promising starting point for the design of novel antitubercular agents, although specific research is required to validate this potential.
Anticancer Activity
The structural motif of a substituted pyridinylphenol is present in a number of compounds designed as anticancer agents. Research has focused on their ability to interfere with essential cellular machinery in cancer cells, such as topoisomerase enzymes, and to induce programmed cell death.
Topoisomerase I and II Inhibition
Topoisomerases are critical enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Inhibitors can act by preventing the catalytic activity of the enzyme or by stabilizing the enzyme-DNA cleavage complex, leading to cytotoxic DNA double-strand breaks.
Several series of 2-phenol-pyridine derivatives have been synthesized and shown to be potent inhibitors of topoisomerase I and/or II. One study on 2-phenol-4-chlorophenyl-6-aryl pyridines found that most of the tested compounds exhibited stronger topoisomerase II inhibitory activity than the standard drug etoposide. nih.gov The position of the chloro-substituent on the phenyl ring was found to be important for selective topoisomerase II inhibition. nih.gov Another study on dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives identified a compound that functioned as a potent topoisomerase II poison, similar to etoposide. nih.gov
Furthermore, a quinoline (B57606) derivative bearing a difluoro-pyridinyl substituent was found to be a potent inhibitor of mammalian topoisomerase II. nih.gov Specifically, the 7-(4-hydroxyphenyl) analogue of this series was found to be particularly potent. nih.gov These results strongly suggest that the this compound scaffold is highly relevant for the design of new topoisomerase inhibitors.
| Compound Class | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| 2-Phenol-4-chlorophenyl-6-aryl pyridines | Topoisomerase II | Most compounds were stronger inhibitors than etoposide. Selectivity influenced by substituent position. | nih.gov |
| Dihydroxylated 2,4-diphenyl-6-aryl pyridines | Topoisomerase II | Compound 56 was a potent topoisomerase II poison. | nih.gov |
| 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(pyridinyl)-4-oxo-3-quinolinecarboxylic acid analogues | Topoisomerase II | The 7-(4-hydroxyphenyl) analogue was a potent inhibitor. | nih.gov |
Cytotoxicity Mechanisms (e.g., Apoptosis Induction)
The cytotoxic effects of anticancer compounds are often mediated by the induction of apoptosis, or programmed cell death. This is a highly regulated process involving the activation of caspases and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov
Analogues of this compound are anticipated to induce cytotoxicity through apoptosis, a mechanism observed in many related phenolic and fluorinated compounds. For instance, the cytotoxicity of 2-phenol-4-chlorophenyl-6-aryl pyridines was directly linked to their topoisomerase II inhibitory activity, with compounds possessing meta- or para-hydroxyphenyl moieties showing significant cytotoxic effects against breast cancer cells. nih.gov
Studies on other phenolic compounds, such as flavonoids and their derivatives, have demonstrated their ability to induce apoptosis in various cancer cell lines. nih.govmdpi.com For example, halogenated flavanones have been shown to trigger both intrinsic and extrinsic apoptotic pathways, evidenced by the cleavage of procaspases-9 and -8. nih.gov Similarly, certain indoline (B122111) derivatives with phenolic groups induce apoptosis through the activation of caspase-3 and -9 and cause DNA fragmentation. tuni.fi These findings support the hypothesis that this compound analogues likely exert their anticancer effects by triggering apoptotic cell death, making them promising candidates for further investigation and development as cancer therapeutics. mdpi.comrsc.org
| Compound Class | Cancer Cell Line(s) | Mechanism of Cytotoxicity | Reference |
|---|---|---|---|
| 2-Phenol-4-chlorophenyl-6-aryl pyridines | T47D (Breast) | Cytotoxicity linked to Topoisomerase II inhibition; IC50 values of 0.68-1.25µM for potent compounds. | nih.gov |
| Halogenated Flavanones | Breast and Prostate cancer cells | Induction of both intrinsic (caspase-9 cleavage) and extrinsic (caspase-8 cleavage) apoptosis pathways. | nih.gov |
| Phenolic Indoline Derivatives | MCF-7, SkBr3 (Breast) | Induction of apoptosis via increased caspase-3 and -9 activity and DNA fragmentation. | tuni.fi |
| Flavonoids (e.g., Luteolin, Quercetin) | Prostate and Breast cancer cells | Induction of apoptosis associated with the inhibition of fatty acid synthase. | nih.gov |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | HCT-116 | Induced both early (18%) and late apoptosis (32%) and cell cycle arrest in the G2/M phase. | rsc.org |
Inhibition of Specific Kinases (e.g., c-Met, EGFR-TK)
The pyridine and phenol moieties are key pharmacophoric features in the design of inhibitors for several protein kinases, which are crucial regulators of cellular processes. The dysregulation of kinases like c-Met (mesenchymal-epithelial transition factor) and EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase) is closely linked to the development and progression of various human cancers, making them important therapeutic targets. nih.govnih.gov
c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play roles in cell proliferation, invasion, and angiogenesis. wikipedia.org Its aberrant activation is a hallmark of many malignancies. nih.gov Consequently, small-molecule c-Met tyrosine kinase inhibitors (TKIs) are an attractive strategy for cancer therapy. nih.gov Research has led to the design and synthesis of numerous derivatives containing pyridine and phenol-like structures. For instance, a series of compounds with new scaffolds featuring a pyridine head group were identified as potent c-Met inhibitors. nih.gov Certain derivatives exhibited significant inhibitory activity against c-Met and demonstrated anticancer effects in various cancer cell lines. nih.gov Kinase selectivity assays have confirmed that these types of compounds can be both potent and selective inhibitors of c-Met. nih.gov The pyridine moiety is often a key structural feature for achieving high potency. nih.gov
EGFR-TK Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase whose overexpression and mutation can lead to uncontrolled cell growth and cancer. nih.govresearchgate.net Small-molecule TKIs that compete with ATP at the kinase's binding site are a major class of anticancer drugs. nih.govnih.gov The anilinoquinazoline (B1252766) and anilinopyrimidine scaffolds are common cores for first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.govwikipedia.org Structural studies show that these inhibitors often position a nitrogen-containing heterocycle, such as a pyridine or pyrimidine (B1678525), to form crucial hydrogen bonds within the ATP-binding pocket of the EGFR kinase domain. nih.govwikipedia.org
Analogues incorporating these features have been extensively studied. For example, a series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines, which are structurally related to pyridopyrimidines, were shown to be potent inhibitors of EGFR's tyrosine kinase activity. wikipedia.org Similarly, anilino-1,4-naphthoquinone derivatives have been synthesized and evaluated, with some compounds showing potent, nanomolar inhibition of EGFR, in some cases exceeding the potency of the known inhibitor erlotinib. researchgate.net The presence and position of substituents on the phenyl ring are critical for activity. researchgate.net
| Compound Class | Target Kinase | Example Compound | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Anilino-1,4-naphthoquinone | EGFR | Compound 3 (4-CH₃ derivative) | 3.96 nM | researchgate.net |
| Anilino-1,4-naphthoquinone | EGFR | Compound 8 (4-NO₂ derivative) | 11.42 nM | researchgate.net |
| Anilino-1,4-naphthoquinone | EGFR | Erlotinib (Reference) | 16.17 nM | researchgate.net |
| Quinazoline Scaffold | EGFR (mutant) | Compound b (macrocyclic polyamine derivative) | 496.3 nM (PC-9 Del19/T790M/C797S) | nih.gov |
Antiviral Activity (e.g., Anti-HBV, Anti-HIV)
The pyridinyl-phenol scaffold and related structures have also been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV).
Anti-HIV Activity: One major strategy against HIV is the inhibition of HIV-1 protease, an enzyme essential for viral maturation. Researchers have designed and synthesized HIV-1 protease inhibitors that incorporate phenol-derived ligands. researchgate.net Some of these compounds exhibit potent enzymatic inhibition, with IC₅₀ values in the picomolar to low nanomolar range. researchgate.net For example, compound 17d from one such study showed an IC₅₀ of 21 pM and demonstrated high selectivity for the viral protease. researchgate.net Notably, this compound also showed significant antiviral activity against a drug-resistant HIV variant. researchgate.net
Furthermore, the pyridine ring is a feature in some approved antiretroviral drugs. Fostemsavir, a first-in-class HIV-1 attachment inhibitor, contains a pyrrolopyridine ring in its active form, temsavir. nih.gov This part of the molecule is crucial for its mechanism of action, which involves blocking the virus from attaching to host CD4+ T cells. nih.gov
Anti-HBV Activity: For chronic hepatitis B, a key goal is to suppress viral replication and the formation of covalently closed circular DNA (cccDNA), which serves as the template for viral gene expression. mdpi.com One approach involves targeting the viral enzyme Ribonuclease H (RNase H). mdpi.com Inhibitors of HBV RNase H have been shown to efficiently suppress HBV replication and cccDNA formation in infected cells. mdpi.com
Another promising target is the HBV core protein, which is involved in multiple stages of the viral lifecycle. rsc.org Inhibitors known as capsid assembly modulators (CAMs) or core protein inhibitors can disrupt the normal formation of the viral capsid. rsc.org Some of these direct-acting antivirals are in clinical development and are considered key components of future combination therapies aiming for a functional cure for HBV. rsc.org While many current anti-HBV drugs are nucleos(t)ide analogues, the exploration of novel scaffolds continues. researchgate.netnih.gov
| Compound Class | Target Virus | Example Compound | Activity | Source |
|---|---|---|---|---|
| Phenol-derived P2 ligand | HIV-1 Protease | Compound 17d | IC₅₀ = 21 pM | researchgate.net |
| Pyrrolopyridine | HIV-1 | Temsavir (active form of Fostemsavir) | Attachment inhibitor | nih.gov |
| RNase H Inhibitor | HBV | - | Suppresses cccDNA formation by >98% at 5 μM | mdpi.com |
Anti-Inflammatory Effects
Inflammation is a complex biological response implicated in numerous diseases. Compounds containing pyridine and phenol moieties have demonstrated anti-inflammatory potential through various mechanisms.
Derivatives of 3-hydroxy-pyridine-4-one have been shown to possess significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. researchgate.net It is hypothesized that their iron-chelating properties may contribute to this effect, as key inflammatory enzymes like cyclooxygenase (COX) are heme-dependent. researchgate.net Other pyridine derivatives, such as those based on a pyrido[2,3-d]pyridazine-2,8-dione scaffold, have been identified as dual inhibitors of COX-1 and COX-2, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Furthermore, the inhibition of certain signaling pathways by pyridinyl-phenol analogues can have downstream anti-inflammatory consequences. The inhibition of EGFR has been documented to inactivate NF-κB, a key transcription factor that drives the expression of pro-inflammatory mediators like iNOS, IL-1β, IL-6, and TNF-α. mdpi.com Similarly, blocking the HGF/c-Met signaling pathway has been shown to suppress the production of inflammatory chemokines in rheumatoid arthritis models. nih.gov Phenolic compounds in general are widely recognized for their anti-inflammatory properties, often by modulating the NF-κB and NLRP3 inflammasome pathways. nih.govnih.gov Studies on 1,4-dihydropyridine (B1200194) derivatives have also demonstrated significant anti-inflammatory activity, reducing levels of nitric oxide (NO), TNF-α, and IL-6 while promoting the anti-inflammatory cytokine IL-10. nih.gov
Enzyme Inhibition (e.g., Carbonic Anhydrases)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comdermnetnz.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Phenols are a known class of CA inhibitors that bind to the zinc-containing active site in a manner distinct from classical sulfonamide inhibitors. dermnetnz.orgnih.gov
A series of phenols incorporating pyridyl moieties have been shown to be potent inhibitors of various CA isoforms. nih.govmdpi.com Notably, these compounds often exhibit selectivity for certain isoforms. For example, some analogues strongly inhibit the β-class CA from Saccharomyces cerevisiae (ScCA) with low nanomolar potency, while showing much weaker inhibition of the off-target human isoforms hCA I and hCA II. nih.govmdpi.com This suggests potential for developing isoform-selective inhibitors or agents with specific targets, such as antifungals. mdpi.com Small structural changes to the scaffold, such as the type of amine substituent on the phenol ring, can lead to dramatic differences in inhibitory activity. mdpi.com
Derivatives based on a pyrazolo[4,3-c]pyridine sulfonamide scaffold have also been synthesized and evaluated as CA inhibitors, demonstrating potent inhibition against several human and bacterial CA isoforms. mdpi.com
| Compound Class | Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | ScCA (Kᵢ, nM) | Source |
|---|---|---|---|---|---|
| Phenol with 3-pyridyl moiety | Compound 5 (pyrrolidine) | 0.78 | 10.8 | 4.9 | mdpi.com |
| Phenol with 3-pyridyl moiety | Compound 6 (piperidine) | 2.54 | 15.4 | 64.7 | mdpi.com |
| Pyrazolo[4,3-c]pyridine sulfonamide | Compound 1f | 0.015 | 0.0066 | - | mdpi.com |
| Pyrazolo[4,3-c]pyridine sulfonamide | Compound 1k | 0.019 | 0.0056 | - | mdpi.com |
| Reference Inhibitor | Acetazolamide (AAZ) | 0.250 | 0.012 | 108 | mdpi.commdpi.com |
Modulation of Protein Aggregation (e.g., Amyloid-beta)
The aggregation of the amyloid-beta (Aβ) peptide into plaques is a pathological hallmark of Alzheimer's disease. nih.gov A therapeutic strategy of significant interest is the use of small molecules to modulate this aggregation process, aiming to prevent the formation of toxic oligomeric and fibrillar species. nih.gov
Polyphenolic compounds are well-documented inhibitors of Aβ aggregation. The mechanism often involves non-covalent interactions, such as hydrogen bonding and π-π stacking, with Aβ monomers or early-stage aggregates, which can redirect the aggregation pathway towards the formation of non-toxic, amorphous aggregates.
Research into novel modulators has explored various scaffolds. While not always direct analogues of this compound, these studies highlight the importance of aromatic and hydrogen-bonding moieties found in the pyridinyl-phenol structure. For example, a library of derivatives based on a diphenylthiazolamine scaffold was designed and evaluated as inhibitors of both Aβ40 and Aβ42 aggregation. Similarly, piperine (B192125) derivatives have been developed as small molecule modulators of Aβ aggregation. nih.gov Metal complexes featuring polypyridyl ligands have also been shown to inhibit Aβ aggregation through a dual-binding mode involving both π–π stacking and metal coordination. These studies underscore the potential of molecules containing aromatic and heterocyclic systems, like the pyridinyl-phenol core, to interact with the amyloidogenic cascade and offer a potential therapeutic avenue for neurodegenerative diseases. nih.gov
Structure Activity Relationship Sar Studies for 2 Fluoro 6 Pyridin 4 Yl Phenol Analogues in Biological Contexts
Impact of Fluorine Position and Number on Bioactivity
The introduction of fluorine into a drug molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com The position and number of fluorine substituents on the phenyl ring of 2-Fluoro-6-pyridin-4-yl-phenol analogues are critical determinants of their biological activity.
Research on related fluorinated biphenyl (B1667301) and heterocyclic compounds has demonstrated that the location of fluorine can have a profound effect on potency. For instance, in a series of biphenyl methylene (B1212753) imidazole (B134444) inhibitors of CYP17, a meta-fluoro substitution on the phenyl ring was found to enhance activity, whereas an ortho substitution led to a decrease in potency. frontiersin.org This highlights the sensitivity of the binding pocket to the electronic and steric influences of the fluorine atom. Similarly, studies on fluorinated quinolones have shown that the placement of fluorine at specific positions, such as C6 and C8, is crucial for antibacterial potency. nih.gov
The following table summarizes the general effects of fluorine substitution on bioactivity based on studies of related compound classes.
| Fluorine Modification | General Impact on Bioactivity | Potential Rationale | Reference |
| Single Fluorine (ortho, meta, para) | Position-dependent increase or decrease in activity. | Alters acidity, dipole moment, and steric profile, affecting key binding interactions. | frontiersin.org |
| Multiple Fluorines (e.g., di-fluoro) | Can lead to a significant increase in potency. | Enhanced electrostatic interactions and improved metabolic stability. | frontiersin.org |
| Fluorine vs. Hydrogen | Can increase binding affinity and metabolic stability. | High electronegativity and strength of the C-F bond. | nih.govmdpi.com |
| Fluorine vs. Hydroxyl | Alters hydrogen bonding capacity (acceptor only vs. donor/acceptor). | Can lead to altered binding modes and potencies. | nih.gov |
It is important to note that the optimal fluorine substitution pattern is highly dependent on the specific biological target and the topology of its binding site.
Role of Pyridine (B92270) Substituents and Nitrogen Position
The pyridine ring is a common feature in many biologically active compounds, and its modification offers a versatile strategy for modulating activity. nih.gov In this compound analogues, both the position of the nitrogen atom within the pyridine ring and the nature of any additional substituents are critical for SAR.
The position of the pyridine nitrogen (2-, 3-, or 4-pyridyl) dictates the vector of the nitrogen's lone pair of electrons and its ability to act as a hydrogen bond acceptor, which is often a crucial interaction with the target protein. Studies on pyridylpiperazine sigma receptor ligands have shown that changing the nitrogen position from 2-pyridyl to 3- or 4-pyridyl significantly alters receptor selectivity. nih.govnih.gov Similarly, in a series of pyrazolopyridine-based kinase inhibitors, the pyridine nitrogen's interaction with the kinase hinge region was found to be a key determinant of inhibitory activity. nih.gov For this compound analogues, a 4-pyridyl moiety is present. Moving the nitrogen to the 2- or 3-position would likely have a profound impact on the compound's binding orientation and potency.
Furthermore, the introduction of substituents onto the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. For example, the addition of a methyl group to a pyridyl moiety in certain anticancer agents was shown to enhance cytotoxicity. nih.gov In another study on pyrazolopyridine kinase inhibitors, the introduction of a methoxy (B1213986) group at a specific position on the pyridine ring improved cellular activity. nih.gov
The table below outlines the potential impact of pyridine modifications on the bioactivity of this compound analogues, based on findings from related heterocyclic compounds.
| Pyridine Modification | Potential Impact on Bioactivity | Rationale | Reference |
| Nitrogen Position (2-, 3-, vs. 4-pyridyl) | Alters target selectivity and potency. | Changes the directionality of the hydrogen bond accepting nitrogen atom, affecting binding geometry. | nih.govnih.govnih.gov |
| Addition of Small Alkyl Groups (e.g., methyl) | Can enhance potency. | May fill a hydrophobic pocket in the binding site or induce a more favorable conformation. | nih.gov |
| Addition of Electron-Donating Groups (e.g., methoxy) | Can improve cellular activity. | Modulates the basicity of the pyridine nitrogen and overall electronic properties. | nih.gov |
| Addition of Electron-Withdrawing Groups (e.g., chloro) | Can increase enzymatic inhibition. | Alters the electronic character of the pyridine ring, potentially enhancing interactions with the target. | nih.gov |
Influence of Linker Moiety (e.g., Azomethine Group) on SAR
While the core structure of this compound consists of a direct bond between the phenyl and pyridinyl rings, the introduction of a linker moiety, such as an azomethine (-CH=N-) group, can significantly influence the SAR. Linkers provide greater conformational flexibility and can alter the distance and relative orientation of the two aromatic rings, allowing for optimized interactions with the target.
The azomethine group, also known as a Schiff base, is a particularly interesting linker due to its electronic properties and its role in the bioactivity of many compounds. The nitrogen atom of the azomethine can act as a hydrogen bond acceptor, and the entire group can participate in π-stacking interactions. The presence of an azomethine linker has been associated with a wide range of biological activities, including antimicrobial and anticancer effects.
In the context of this compound analogues, an azomethine linker connecting the phenol (B47542) to another aromatic or heterocyclic ring in place of the pyridine could lead to several changes:
Increased Flexibility: The molecule would no longer be a rigid bi-aryl system, allowing for a wider range of conformations to be adopted, which could be advantageous for binding to certain targets.
New Interaction Points: The nitrogen atom of the linker would provide an additional hydrogen bond acceptor site.
The table below illustrates the potential effects of introducing an azomethine linker.
| Linker Modification | Potential Impact on Bioactivity | Rationale | Reference |
| Introduction of Azomethine Linker | Can introduce or enhance a range of biological activities (e.g., antimicrobial, anticancer). | Provides conformational flexibility, introduces a hydrogen bond acceptor, and alters electronic properties. | mdpi.com |
| Variation of Substituents on Azomethine-linked Ring | Modulates activity based on the electronic and steric nature of the substituent. | Fine-tunes the overall properties of the molecule to optimize target interactions. | mdpi.com |
Correlation between Molecular Structure and Target Selectivity
The ultimate goal of SAR studies is often to enhance not only the potency but also the selectivity of a compound for its intended biological target over other related proteins. This is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate. The structural features discussed in the preceding sections all play a role in determining target selectivity.
For instance, in the realm of kinase inhibitors, a common target for pyridinylphenol-like scaffolds, selectivity is often achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket. A study on pyrazolopyridine-based kinase inhibitors demonstrated that minor structural modifications could shift the selectivity profile of the compounds. nih.gov
In the case of this compound analogues, achieving selectivity for a specific kinase or another enzyme would depend on the precise interplay of the following factors:
Fluorine Position: The placement of the fluorine atom can influence interactions with specific residues in the binding site, favoring binding to one target over another.
Pyridine Substituents: The size, shape, and electronic nature of substituents on the pyridine ring can be tailored to fit the unique topology of the target's binding pocket.
Nitrogen Position: As previously noted, the position of the pyridine nitrogen is a key determinant of selectivity. nih.govnih.gov
Linker Moiety: The presence and nature of a linker can orient the pharmacophoric elements in a way that maximizes interactions with the desired target while minimizing binding to off-targets.
A hypothetical example of how structural modifications could influence target selectivity is presented in the table below, drawing on principles from related inhibitor classes.
| Structural Feature | Potential Impact on Target Selectivity | Hypothetical Example | Reference |
| Fluorine at 2-position | May favor binding to a specific kinase isoform with a complementary pocket. | Analogue shows 10-fold higher affinity for Kinase A over the closely related Kinase B. | frontiersin.org |
| Methyl group on pyridine | Could exploit a small hydrophobic pocket present in the target but not in off-targets. | Addition of a methyl group enhances selectivity for the intended target by 20-fold. | nih.gov |
| Pyridin-2-yl vs. Pyridin-4-yl | Can completely switch selectivity between different receptor subtypes. | The 4-pyridyl analogue is selective for Receptor X, while the 2-pyridyl analogue is selective for Receptor Y. | nih.govnih.gov |
| Flexible Linker | Allows the molecule to adopt a conformation that fits a specific binding site, enhancing selectivity. | An analogue with an azomethine linker shows improved selectivity for an enzyme with a flexible binding pocket. | mdpi.com |
Coordination Chemistry and Metal Chelation Properties of 2 Fluoro 6 Pyridin 4 Yl Phenol Analogues
Ligand Design and Binding Modes (e.g., Bidentate Ligands)
The fundamental design of 2-fluoro-6-pyridin-4-yl-phenol and its analogues centers on the strategic placement of a phenolic hydroxyl group ortho to a pyridine (B92270) ring on a benzene (B151609) core. This arrangement creates a powerful bidentate chelation site. Bidentate ligands are molecules or ions that can bind to a central metal atom at two points, often forming a stable ring structure known as a chelate. purdue.edulibretexts.orgyoutube.com In the case of pyridyl-phenol analogues, coordination typically occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the phenolic group after deprotonation. researchgate.net
The versatility of this ligand class stems from the ease with which the core structure can be functionalized. Substituents can be added to the pyridine ring, the phenol (B47542) ring, or other parts of the molecule to fine-tune the ligand's electronic and steric properties. rsc.orgnih.gov These modifications can influence the stability of the resulting metal complexes, their geometry, and their solubility in various media. For example, the introduction of bulky groups near the coordination site can create steric hindrance that favors the binding of specific metal ions over others. rsc.org The electronic nature of the substituents can also modulate the Lewis basicity of the donor atoms, thereby affecting the strength of the metal-ligand bonds. wikipedia.org
These ligands are classified as "L-type" ligands in the covalent bond classification method, acting as two-electron donors. wikipedia.org The combination of a soft nitrogen donor from the pyridine and a hard oxygen donor from the phenol allows these ligands to coordinate with a wide range of metal ions, from hard to borderline to soft, according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org
Complexation with Transition Metal Ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Hg²⁺, Zr⁴⁺)
Pyridyl-phenol analogues readily form stable complexes with a variety of transition metal ions. The deprotonated phenoxide group provides a negative charge that neutralizes the positive charge of the metal ion, while the pyridine nitrogen completes the chelate ring. The stoichiometry of the resulting complexes, commonly ML₂ or ML₃, often leads to square-planar or octahedral geometries, respectively. researchgate.netresearchgate.net
Research has demonstrated the successful complexation of pyridyl- and polypyridyl-based ligands with numerous metal ions, including those specified.
Iron (Fe²⁺/Fe³⁺): Iron is a crucial biological metal, and its chelation is of great interest. Pyridyl-based ligands, such as those derived from di-2-pyridyl ketone isonicotinoyl hydrazone (HPKIH), form distorted octahedral complexes with Fe(II), where two tridentate ligands arrange meridionally. nih.gov Similarly, functionalized 2,2′:6′,2′′-terpyridine ligands form sandwich-like bis-terpyridine complexes with Fe(II). rsc.org Hydroxypyridinone ligands, which share features with pyridyl-phenols, show a very high affinity for Fe³⁺. rsc.orgnih.gov
Copper (Cu²⁺): Copper complexes of pyridyl-based ligands have been extensively studied for their biological activity. nih.govjournalcrd.org Schiff base ligands derived from pyridine and phenols form stable complexes with Cu(II). nih.gov
Cobalt (Co²⁺) and Nickel (Ni²⁺): Pyridyl-amide and Schiff base ligands form well-defined complexes with Co(II) and Ni(II). researchgate.netnih.gov Depending on the specific ligand structure, these complexes can adopt geometries ranging from square-planar for some Ni(II) complexes to octahedral for Co(III) complexes formed via in-situ oxidation. researchgate.net
Zinc (Zn²⁺): As a d¹⁰ metal ion, Zn(II) forms complexes that are useful for applications like fluorescent sensing. rsc.org Pyridyl-phenol type ligands readily chelate Zn(II), often resulting in tetrahedral or octahedral geometries depending on the ligand-to-metal ratio. nih.govnih.gov
Mercury (Hg²⁺): The design of ligands for selective Hg(II) binding often involves tethering a fluorophore to the metal-binding unit while preventing direct coordination, as the heavy Hg(II) ion tends to quench fluorescence. rsc.org
Zirconium (Zr⁴⁺): Cationic Zr(IV) complexes have been noted for their catalytic activity, indicating their ability to form stable coordination compounds with appropriate ligands. nih.gov
Table 1: Examples of Metal Complexation with Pyridyl-Phenol Analogues
| Metal Ion | Ligand Type | Resulting Complex Geometry (Example) | Reference(s) |
|---|---|---|---|
| Fe²⁺/Fe³⁺ | Functionalized Terpyridine, HPKIH Analogues | Octahedral | nih.govrsc.org |
| Cu²⁺ | Pyridine-based Schiff Base | Square Planar / Distorted Octahedral | nih.govjournalcrd.org |
| Co²⁺/Co³⁺ | Pyridyl-amide | Octahedral | researchgate.net |
| Ni²⁺ | Pyridyl-amide, Schiff Base | Square-Planar / Octahedral | researchgate.netnih.gov |
Spectroscopic Analysis of Metal Complexes (e.g., UV-Vis, FTIR, NMR)
The formation and structure of metal complexes with this compound analogues are routinely confirmed using a suite of spectroscopic techniques. Each method provides unique insights into the coordination environment.
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is invaluable for confirming the involvement of specific functional groups in coordination. Upon complexation, the vibrational frequency of the C=N bond in the pyridine ring typically shifts to a higher wavenumber, while the phenolic C-O stretching vibration also shifts, indicating the participation of both the pyridine nitrogen and the phenoxide oxygen in binding to the metal ion. The disappearance of the broad O-H stretching band of the free ligand is a clear indicator of deprotonation and coordination of the phenolic oxygen. nih.gov
UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the ligand and the metal complex. The complexation of a ligand with a metal ion usually leads to a shift in the absorption bands. New bands, often in the visible region, may appear due to d-d transitions within the metal center or charge-transfer transitions between the metal and the ligand (MLCT or LMCT). These new bands are responsible for the often-intense color of transition metal complexes. Spectrophotometric titrations can also be used to determine the stoichiometry and stability constants of the complexes in solution. rsc.orgnih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, helps to elucidate the structure of diamagnetic complexes (e.g., with Zn²⁺ or low-spin Fe²⁺) in solution. nih.gov Upon complexation, the chemical shifts of the protons and carbons near the binding sites (the pyridine and phenol rings) undergo significant changes. The disappearance of the phenolic -OH proton signal in ¹H NMR spectra is another strong piece of evidence for deprotonation and coordination. nih.govresearchgate.net
Table 2: Typical Spectroscopic Changes Upon Complexation of Pyridyl-Phenol Ligands
| Spectroscopic Technique | Observed Change | Interpretation | Reference(s) |
|---|---|---|---|
| FTIR | Disappearance of broad ν(O-H) band | Deprotonation and coordination of the phenolic oxygen | nih.gov |
| Shift in ν(C=N) of pyridine ring | Coordination of the pyridine nitrogen | nih.gov | |
| Appearance of new low-frequency ν(M-N) and ν(M-O) bands | Formation of metal-ligand bonds | nih.gov | |
| UV-Vis | Shift in π→π* and n→π* transitions | Alteration of ligand's electronic structure upon coordination | nih.gov |
| Appearance of new charge-transfer or d-d bands | Formation of the coordination complex | rsc.org | |
| ¹H NMR | Disappearance of phenolic -OH proton signal | Deprotonation and coordination | nih.gov |
Biological Applications of Metal Complexes (e.g., Enhanced Antimicrobial/Anticancer Activity)
A significant driver for the synthesis of metal complexes with pyridyl-phenol analogues is their potential application in medicinal chemistry. It is frequently observed that the biological activity of an organic ligand is enhanced upon chelation to a metal ion. nih.govthepharmajournal.com This enhancement is often explained by chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex. This allows the complex to more easily penetrate the lipid layers of microbial or cancer cell membranes. journalcrd.org
Antimicrobial Activity: Numerous studies have shown that metal complexes of pyridine-based ligands exhibit potent activity against various strains of bacteria and fungi. nih.govnih.gov For instance, the metal complexes of a Schiff base derived from 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol were screened for antibacterial activity against Staphylococcus aureus, Salmonella typhi, Escherichia coli, and Klebsiella pneumoniae. The results indicated that the metal complexes, particularly the copper complex, showed greater potency than the free ligand. nih.gov This increased activity can be attributed to the ability of the complex to disrupt cellular respiration or protein synthesis within the microbes. journalcrd.org
Anticancer Activity: The search for novel, non-platinum-based anticancer agents is a major area of research. journalcrd.org Metal complexes of polypyridyl and pyridyl-phenol type ligands have demonstrated significant cytotoxicity against various human cancer cell lines. rsc.orgnih.gov For example, iron(II) complexes of functionalized terpyridine ligands showed high antiproliferative activity against human hepatoma (Bel-7402), esophageal (Eca-109), and cervical (SiHa) cancer cell lines, with some complexes exhibiting greater selectivity for cancer cells over normal cells compared to the commercial drug cisplatin. rsc.org Similarly, copper complexes of certain pyridine-based ligands have shown exceptional efficacy against MCF-7 (breast) and Hep G2 (liver) cancer cells, with IC₅₀ values in the low micromolar range. journalcrd.org The proposed mechanism often involves the binding of the complex to DNA, typically through intercalation, which disrupts DNA replication and leads to apoptosis. nih.govjournalcrd.org
Table 3: Examples of Biological Activity of Pyridyl-Analogue Metal Complexes
| Complex/Ligand | Cell Line / Microbe | Activity Metric (IC₅₀ / MIC) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Copper(II) complex of a pyridine-based mixed ligand | MCF-7 (Breast Cancer) | IC₅₀ = 16 µM | The copper complex displayed superior efficacy and potent cytotoxicity. | journalcrd.org |
| Hep G2 (Liver Cancer) | IC₅₀ = 17 µM | The copper complex displayed superior efficacy and potent cytotoxicity. | journalcrd.org | |
| Iron(II) complex of a carboxyl-modified terpyridine ligand | Bel-7402 (Hepatoma) | IC₅₀ = 3.653 µmol L⁻¹ | Exhibited much higher antiproliferation than cisplatin. | rsc.org |
| HL-7702 (Normal Hepatocyte) | IC₅₀ = 99.92 µmol L⁻¹ | Showed significant selectivity in killing cancer cells over normal cells. | rsc.org |
Advanced Research and Future Directions
Rational Drug Design and Optimization Strategies
Rational drug design for derivatives of 2-Fluoro-6-pyridin-4-yl-phenol focuses on strategic modifications to the core structure to improve therapeutic efficacy and selectivity. One key area of investigation involves the synthesis of related compounds, such as 2-phenol-4-chlorophenyl-6-aryl pyridines, which have been designed and evaluated for their ability to inhibit topoisomerase I and II. nih.gov Research has shown that the placement of substituents on the phenyl and pyridine (B92270) rings is crucial for activity. For instance, compounds with a chloro-substituent at the ortho- or para-position of the 4-phenyl ring demonstrated stronger topoisomerase II inhibitory activity than the well-known drug etoposide. nih.gov Similarly, the presence of a hydroxyl group at the meta- or para-position of the 2-phenyl ring was associated with significant cytotoxic effects against breast cancer cell lines. nih.gov
Further studies on 2,4-diphenyl-6-aryl pyridine derivatives have reinforced the importance of the position of hydroxyl groups on the phenyl rings for potent topoisomerase II inhibition and cytotoxicity. nih.gov Structure-activity relationship (SAR) studies have been instrumental in guiding these optimization efforts, revealing that specific substitutions can enhance the desired biological activity while minimizing off-target effects. nih.govnih.gov The design of novel RAF inhibitors has also benefited from a hypothesis-driven approach, focusing on drug-like properties to achieve both potent cellular activity and good solubility. nih.gov
| Compound Series | Key Structural Feature | Observed Biological Activity | Reference |
| 2-phenol-4-chlorophenyl-6-aryl pyridines | Ortho- or para-chlorophenyl at 4-position | Stronger topoisomerase II inhibition compared to etoposide | nih.gov |
| 2-phenol-4-chlorophenyl-6-aryl pyridines | Meta- or para-hydroxyphenyl at 2-position | Significant cytotoxicity against breast cancer cells | nih.gov |
| Dihydroxylated 2,4-diphenyl-6-aryl pyridines | Hydroxyl group at meta or para position of 2-phenyl ring and various positions on 4-phenyl ring | Potent topoisomerase II inhibitory activity and cytotoxicity | nih.gov |
Applications in Supramolecular Chemistry and Materials Science (e.g., Fluorophores)
The unique structural and photophysical properties of pyridinyl-phenol derivatives make them attractive candidates for applications in supramolecular chemistry and materials science. Research into arylstyrylimidazo[1,2-a]pyridines, which share structural similarities, has shown that these compounds can act as fluorescent dyes. researchgate.net Their absorption and emission properties can be tuned by altering the chemical environment, such as through acidification, making them potentially useful as sensors. researchgate.net
The planarity of related molecules, such as 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol, which is stabilized by intramolecular hydrogen bonds, is a key feature that can be exploited in the design of new materials. nih.govnih.gov This planarity can facilitate stacking interactions, which are important in the formation of organized supramolecular assemblies. The development of new fluorophores is an active area of research, with the goal of creating probes for biological imaging and reporters for diagnostic assays. The thermal stability of these compounds is another important consideration for their practical application in materials science. researchgate.net
Development of New Synthetic Methodologies (e.g., Green Chemistry, Catalysis)
The synthesis of this compound and its analogs is an area where green chemistry principles are being increasingly applied. Traditional synthetic methods often rely on harsh reagents and organic solvents, leading to environmental concerns. researchgate.net Researchers are now focusing on developing more sustainable processes that minimize waste and energy consumption. researchgate.net
One approach is the use of catalytic methods, such as nickel-catalyzed cross-coupling reactions, to form the key carbon-carbon bonds in the molecule. researchgate.net These reactions can be more efficient and generate fewer byproducts than stoichiometric methods. For example, (2-Methoxyphenyl)pyridines have been synthesized using nickel catalysis with high yields. researchgate.net The development of new catalytic systems, including those based on cobalt and nickel complexes, is also being explored for polymerization reactions, which could have applications in the synthesis of related polymer materials. mdpi.com Furthermore, the use of water as a solvent in peptide synthesis is being investigated as a greener alternative to traditional organic solvents, a principle that could be extended to the synthesis of other complex molecules. csic.es
| Synthetic Method | Key Features | Application | Reference |
| Nickel-catalyzed cross-coupling | Efficient C-C bond formation | Synthesis of (2-Methoxyphenyl)pyridines | researchgate.net |
| Modified Kröhnke pyridine synthesis | Claisen-Schmidt condensation | Synthesis of dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives | nih.gov |
| Cobalt and Nickel complex catalysis | Ethylene polymerization | Synthesis of polyethylene | mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Areas
While initial research on this compound and its analogs has focused on their potential as anticancer agents, particularly as topoisomerase inhibitors, scientists are now exploring other biological targets and therapeutic areas. nih.govnih.govdoi.org The discovery of new M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulators (PAMs) for the treatment of neurocognitive disorders highlights the potential for these scaffolds to be adapted for different diseases. nih.gov
The structural motif of a substituted pyridine ring connected to a phenolic or anilino group is present in a wide range of biologically active molecules. This suggests that derivatives of this compound could be developed to target other enzymes or receptors involved in various disease processes. For example, related compounds are being investigated as SGLT dual inhibitors for the treatment of diabetes and as antifungal agents. frontiersin.orgnih.gov The antibacterial activity of related phenol (B47542) derivatives has also been reported, suggesting a potential role in combating infectious diseases. nih.gov
Computational Drug Discovery Approaches (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are playing an increasingly important role in the discovery and optimization of drugs based on the this compound scaffold. youtube.com These techniques allow researchers to predict how a molecule will bind to a specific biological target, such as an enzyme or receptor, at the atomic level. nih.gov This information can be used to design new molecules with improved binding affinity and selectivity.
Molecular docking studies have been used to investigate the interaction of related compounds with targets such as Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate (B8406146) dehydrogenase. nih.gov These studies have helped to rationalize the observed antibacterial activity and guide the design of more potent inhibitors. In the context of cancer, molecular docking has been used to understand the binding of 2-phenol-4,6-dichlorophenyl-pyridines to topoisomerase IIα, revealing that these compounds act as non-intercalative catalytic inhibitors. doi.org The use of computational tools is expected to accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. youtube.com
| Computational Method | Application | Finding | Reference |
| Molecular Docking | Antibacterial activity of 2-chloro-5-fluoro phenol | Strong interaction with DHODH inhibitor | nih.gov |
| Molecular Docking | Anticancer activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Identification of key binding residues in PI3Kα | mdpi.com |
| Induced-fit docking | Anticancer activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Derivatives occupy the PI3Kα binding site | mdpi.com |
Formulation and Delivery Systems (e.g., Cyclodextrin (B1172386) Inclusion)
The development of effective formulation and delivery systems is crucial for translating promising drug candidates into clinical therapies. For poorly water-soluble compounds like many phenol derivatives, cyclodextrin inclusion complexes offer a promising approach to enhance their bioavailability. nih.govoatext.com Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their solubility in aqueous solutions. oatext.com
The formation of inclusion complexes with β-cyclodextrin has been shown to improve the thermal stability and photostability of guest molecules. nih.gov This can be particularly important for drugs that are sensitive to degradation. Furthermore, cyclodextrin encapsulation can lead to a controlled release of the drug, which can help to maintain therapeutic concentrations over a longer period and potentially reduce side effects. nih.gov The use of cyclodextrins in various formulations, including oral, dermal, and nasal delivery systems, has been explored for a wide range of drugs. oatext.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
